

Addressing poor blood-brain barrier penetration of BIIE-0246

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Compound of Interest

Compound Name: BIIE-0246 dihydrochloride

Cat. No.: B12386090 Get Quote

Technical Support Center: BIIE-0246

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIIE-0246, specifically addressing challenges related to its poor blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: What is BIIE-0246 and what is its primary mechanism of action?

A1: BIIE-0246 is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor, with an IC50 of 15 nM.[1] It is one of the first non-peptide Y2-selective antagonists developed and is widely used as a research tool.[2] BIIE-0246 works by blocking the presynaptic NPY Y2 autoreceptors, which are involved in negatively regulating the release of neurotransmitters like NPY, dopamine, and acetylcholine.[2][3]

Q2: Why does BIIE-0246 exhibit poor blood-brain barrier (BBB) penetration?

A2: The limited central nervous system (CNS) availability of BIIE-0246 after systemic administration is attributed to its unfavorable physicochemical properties.[3][4] Specifically, it is a large peptidomimetic molecule with a high molecular weight (896.06 g/mol) and a large topological polar surface area (219 Ų), both of which hinder its ability to cross the BBB.[3][5][6]







In vivo studies have shown a very low brain-to-plasma ratio of 0.2% just 30 minutes after intraperitoneal dosing.[4]

Q3: What are the direct consequences of this poor BBB penetration in experimental setups?

A3: Due to its poor BBB penetration, systemic administration (e.g., intravenous or intraperitoneal injection) of BIIE-0246 is generally ineffective for studying its effects on the central nervous system.[4][5] To investigate central Y2 receptor-mediated effects, direct administration into the brain or cerebrospinal fluid, such as intrathecal or intracerebroventricular injections, is necessary.[3][4][5]

Q4: Are there any commercially available analogs of BIIE-0246 with improved BBB penetration?

A4: While BIIE-0246 itself has poor brain penetration, other small molecule NPY Y2 receptor antagonists with improved CNS penetration have been developed, such as JNJ-5207787 and SF-11.[3][4][5] However, the commercial availability of some of these compounds may be limited.[5] Research has also focused on identifying novel brain-penetrant Y2R antagonists.[7] [8]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
No observable CNS effects after systemic administration of BIIE-0246.	Poor blood-brain barrier penetration of BIIE-0246.	For central effects, administer BIIE-0246 directly into the CNS via intrathecal or intracerebroventricular injection.[4][5] Consider using a positive control that is known to cross the BBB to validate the experimental setup.
Inconsistent or unexpected peripheral effects of BIIE-0246.	BIIE-0246 has a short half-life in vivo (estimated to be less than 3 hours in mice).[4]	Increase the frequency of administration or use a continuous infusion method to maintain effective plasma concentrations.
Difficulty dissolving BIIE-0246 for in vivo studies.	BIIE-0246 has specific solubility properties.	BIIE-0246 is soluble in ethanol (up to 25 mM) and DMSO (up to 75 mM). The hydrochloride salt form is soluble in DMSO up to 100 mM. Prepare stock solutions in these solvents and then dilute in an appropriate vehicle for injection. Always perform a solubility test with the chosen vehicle.
Uncertainty about the effective concentration of BIIE-0246 to use.	The effective concentration can vary depending on the experimental model and route of administration.	For in vitro assays, concentrations in the low nanomolar range are typically effective (IC50 = 15 nM). For in vivo studies involving direct CNS administration, consult literature for doses used in similar models.[3][4]



Need to confirm target engagement in the CNS.	Lack of a method to measure BIIE-0246 concentration in the brain.	Due to its poor BBB penetration, direct measurement of brain concentration after systemic administration may not be feasible. Instead, consider ex vivo receptor autoradiography with a radiolabeled ligand to assess Y2 receptor occupancy after direct CNS administration of BIIE-0246.
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Physicochemical Properties of BIIE-0246

Property	Value	Reference
Molecular Weight	896.06 g/mol	[2]
Formula	C49H57N11O6	[2]
Topological Polar Surface Area	219 Ų	[3][6]
logD @ pH 2.2	2.2	[4]
PAMPA Permeability	0.005 x 10 ⁻⁶ cm/s	[4]
Caco-2 Permeability (A → B)	<0.86 x 10 ⁻⁶ cm/s	[4]
Plasma Protein Binding (human/rat)	99.0% / 99.4%	[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of BBB Penetration

This protocol provides a general workflow for determining the brain-to-plasma concentration ratio of a compound like BIIE-0246.

Objective: To quantify the extent of BBB penetration.

Materials:



- BIIE-0246
- Vehicle for injection (e.g., saline, DMSO/saline mixture)
- Experimental animals (e.g., mice or rats)
- Anesthesia
- Blood collection tubes (with anticoagulant)
- Brain homogenization buffer
- Homogenizer
- Centrifuge
- Analytical equipment for quantification (e.g., LC-MS/MS)

Procedure:

- Administer BIIE-0246 to the experimental animals via the desired route (e.g., intraperitoneal or intravenous injection). A typical dose might be 10 mg/kg.
- At a predetermined time point (e.g., 30 minutes post-injection), anesthetize the animal.[4]
- Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
- Perfuse the animal with ice-cold saline to remove blood from the brain vasculature.
- Excise the brain and record its weight.
- Homogenize the brain tissue in a known volume of homogenization buffer.
- Centrifuge the blood sample to separate the plasma.
- Process the plasma and brain homogenate samples for analysis (e.g., protein precipitation).
- Quantify the concentration of BIIE-0246 in the plasma and brain homogenate using a validated analytical method like LC-MS/MS.



• Calculate the brain-to-plasma ratio: (Concentration in brain / Concentration in plasma).

Protocol 2: In Vitro Assessment of Permeability using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Objective: To assess the passive permeability of BIIE-0246 across an artificial membrane.

Materials:

- BIIE-0246
- PAMPA plate system (donor and acceptor plates)
- Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
- Phosphate buffered saline (PBS), pH 7.4
- Analytical equipment for quantification (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

- Prepare a stock solution of BIIE-0246 in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in PBS to the desired final concentration for the donor well.
- Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
- Add the BIIE-0246 solution to the donor wells.
- Add fresh PBS to the acceptor wells.
- Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
- Incubate the plate for a specified period (e.g., 4-18 hours) at room temperature.

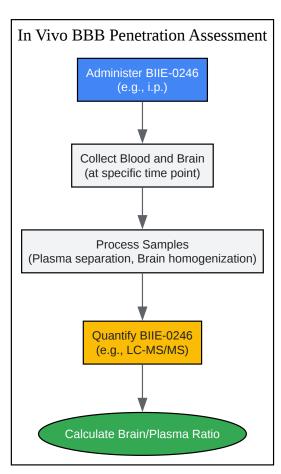


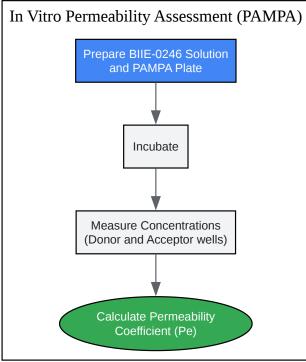
- After incubation, carefully separate the plates.
- Determine the concentration of BIIE-0246 in both the donor and acceptor wells using an appropriate analytical method.
- Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Visualizations

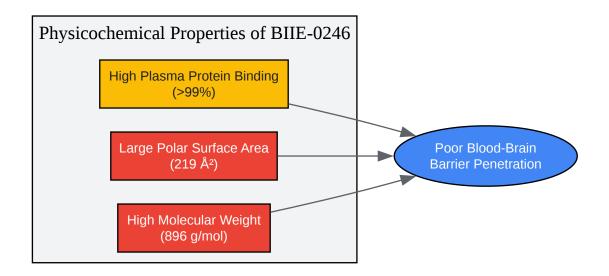












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